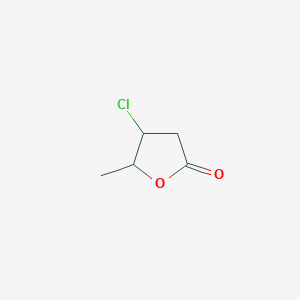
4-Chloro-5-methyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methyloxolan-2-one is an organic compound with the molecular formula C5H7ClO2 It is a derivative of oxolane, characterized by the presence of a chlorine atom and a methyl group attached to the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing 4-Chloro-5-methyloxolan-2-one involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one. This process can be carried out using chlorine or sulfuryl chloride as chlorinating agents. The reaction typically proceeds through an ene-chlorination mechanism, followed by an allylic rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chloro-5-methyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce oxo compounds and alcohols, respectively.
科学研究应用
4-Chloro-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5-methyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring structure allow the compound to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Gamma-Valerolactone:
4-Methyl-Gamma-Butyrolactone: Another similar compound with a methyl group but without the chlorine atom.
Uniqueness
4-Chloro-5-methyloxolan-2-one is unique due to the presence of both a chlorine atom and a methyl group on the oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
属性
CAS 编号 |
136576-81-3 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC 名称 |
4-chloro-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
InChI 键 |
HWBDHQUHBFADRG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC(=O)O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















